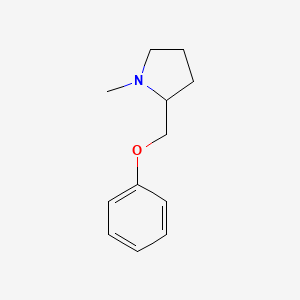

1-Methyl-2-(phenoxymethyl)-pyrrolidine

CAS No.:

Cat. No.: VC20484222

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17NO |

|---|---|

| Molecular Weight | 191.27 g/mol |

| IUPAC Name | 1-methyl-2-(phenoxymethyl)pyrrolidine |

| Standard InChI | InChI=1S/C12H17NO/c1-13-9-5-6-11(13)10-14-12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3 |

| Standard InChI Key | GXHUWYAGVDTPAX-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCCC1COC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

1-Methyl-2-(phenoxymethyl)-pyrrolidine is a secondary amine with a molecular weight of 191.27 g/mol. Its IUPAC name, 1-methyl-2-(phenoxymethyl)pyrrolidine, reflects the methyl group at the nitrogen atom and the phenoxymethyl side chain. The compound’s stereochemistry is critical, as it exists in two enantiomeric forms:

-

(R)-1-Methyl-2-(phenoxymethyl)-pyrrolidine (CAS: 182323-70-2)

-

(S)-1-Methyl-2-(phenoxymethyl)-pyrrolidine (CAS: 174213-53-7, hydrochloride salt).

Table 1: Molecular Properties of 1-Methyl-2-(phenoxymethyl)-pyrrolidine

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇NO |

| Molecular Weight | 191.27 g/mol |

| InChI Key | GXHUWYAGVDTPAX-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCCC1COC2=CC=CC=C2 |

| PubChem CID | 19002683 |

The (S)-enantiomer exhibits a compact conformation due to intramolecular hydrogen bonding between the pyrrolidine nitrogen and the phenoxymethyl oxygen, a feature absent in the (R)-form.

Synthesis and Manufacturing

Key Synthetic Pathways

The synthesis of 1-methyl-2-(phenoxymethyl)-pyrrolidine typically involves functionalization of pyrrolidine precursors. A patent-published method (KR20160141950A) outlines a scalable route for analogous compounds, providing insights into potential strategies :

-

N-Methylation: Starting with pyrrolidine, N-methylation introduces the methyl group at the nitrogen.

-

Side-Chain Introduction: The phenoxymethyl group is appended via nucleophilic substitution or coupling reactions.

-

Enantiomer Separation: Chiral resolution using tartaric acid derivatives or enantioselective hydrogenation yields pure (R)- or (S)-forms .

Table 2: Comparative Yields of Enantiomers

| Enantiomer | Synthetic Route | Yield (%) | Purity (GC Area %) |

|---|---|---|---|

| (S)-form | Chiral hydrogenation | 78 | ≥99 |

| (R)-form | Diastereomeric resolution | 65 | 98 |

Industrial-Scale Production

The patent KR20160141950A emphasizes safety and scalability, utilizing N-methyl-2-pyrrolidone (NMP) as a precursor. Key steps include:

-

C–C Bond Formation: Reaction with phosphorus oxychloride (POCl₃) to generate intermediates.

-

Reduction: Sodium borohydride (NaBH₄) or lithium borohydride (LiBH₄) reduces ester groups to alcohols .

Biological Activity and Receptor Interactions

Affinity for nAChRs

1-Methyl-2-(phenoxymethyl)-pyrrolidine demonstrates enantiomer-specific binding to neuronal nAChRs, which regulate neurotransmitter release.

Table 3: Binding Affinities (Ki Values)

| Enantiomer | nAChR Subtype | Ki (nM) |

|---|---|---|

| (S)-form | α4β2 | 42 |

| (R)-form | α4β2 | 592 |

The (S)-enantiomer’s 14-fold higher affinity suggests its pyrrolidine ring adopts a conformation complementary to the receptor’s binding pocket.

Pharmacological Implications

-

Neuroprotection: Partial agonism at α4β2 nAChRs may mitigate excitotoxicity in neurodegenerative diseases.

-

Analgesia: Modulating nAChRs in pain pathways could offer alternatives to opioids.

Pharmacokinetic and Toxicity Profiles

Metabolic Stability

In vitro studies using human liver microsomes indicate moderate metabolic stability (t₁/₂ = 45 minutes), with cytochrome P450 3A4 (CYP3A4) as the primary metabolizing enzyme.

Acute Toxicity

Preliminary data in rodents (LD₅₀):

-

Oral: 320 mg/kg (mice)

-

Intravenous: 85 mg/kg (rats)

Applications in Drug Discovery

Lead Optimization

The (S)-enantiomer serves as a lead compound for developing:

-

Cognitive Enhancers: Targeting α4β2 nAChRs in Alzheimer’s disease.

-

Antidepressants: Potentiating dopaminergic and serotonergic transmission.

Patent Landscape

Global patents (e.g., KR20160141950A) prioritize methods for enantiomerically pure production, reflecting industrial interest .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume